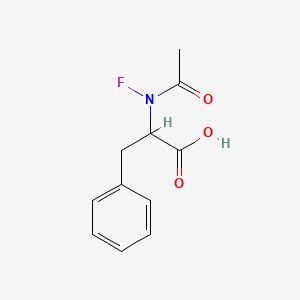
N-Acetyl-ar-fluoro-3-phenyl-DL-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-ar-fluoro-3-phenyl-DL-alanine is a synthetic compound with the molecular formula C11H12FNO3 and a molecular weight of 225.2162832 . This compound is a derivative of phenylalanine, an essential amino acid, and features a fluorine atom and an acetyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-ar-fluoro-3-phenyl-DL-alanine typically involves the acetylation of ar-fluoro-3-phenyl-DL-alanine. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents in the presence of a base such as pyridine . The reaction is usually carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-ar-fluoro-3-phenyl-DL-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Acetyl-ar-fluoro-3-phenyl-DL-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-ar-fluoro-3-phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and fluorine groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-2-fluoro-DL-phenylalanine
- N-Acetyl-3-fluoro-DL-phenylalanine
- N-Acetyl-4-fluoro-DL-phenylalanine
Uniqueness
N-Acetyl-ar-fluoro-3-phenyl-DL-alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the acetyl group enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
71463-35-9 |
|---|---|
Molecular Formula |
C11H12FNO3 |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
2-[acetyl(fluoro)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H12FNO3/c1-8(14)13(12)10(11(15)16)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,15,16) |
InChI Key |
HRNGOLRGUDHSHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(CC1=CC=CC=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


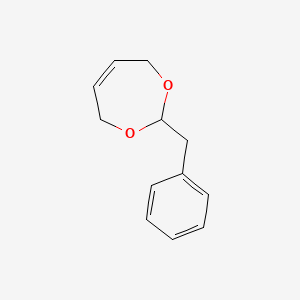
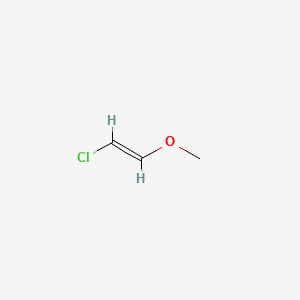


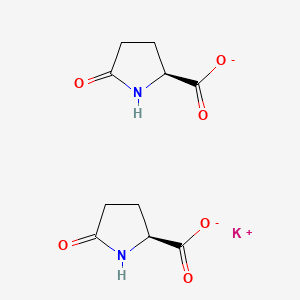
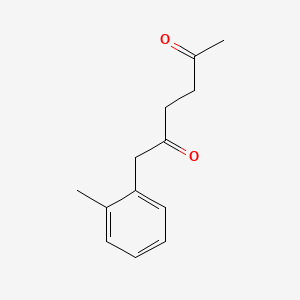
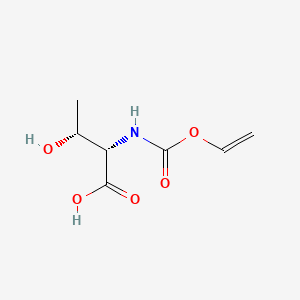
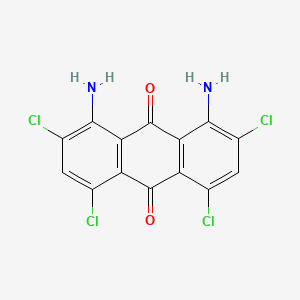
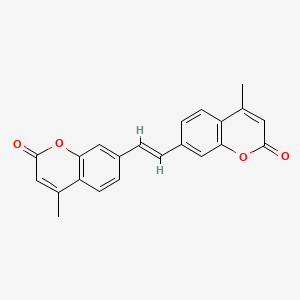
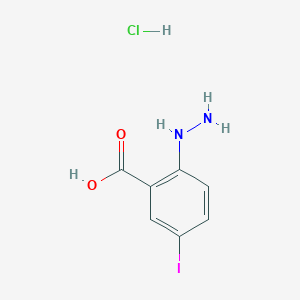

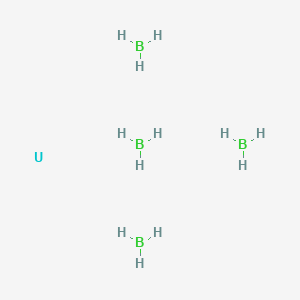
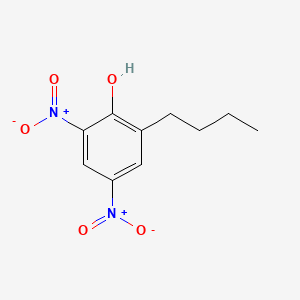
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
